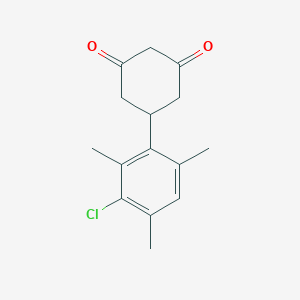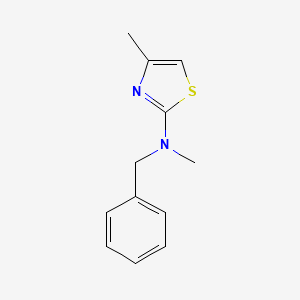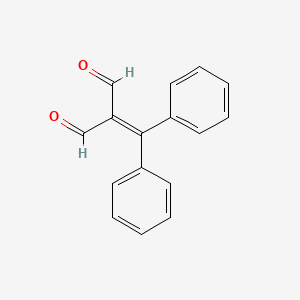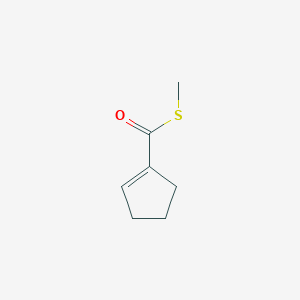
5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C15H17ClO2 It is a derivative of cyclohexane-1,3-dione, substituted with a 3-chloro-2,4,6-trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 3-chloro-2,4,6-trimethylbenzoyl chloride with cyclohexane-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione: is similar to other cyclohexane-1,3-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the trimethylphenyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
88176-24-3 |
|---|---|
Fórmula molecular |
C15H17ClO2 |
Peso molecular |
264.74 g/mol |
Nombre IUPAC |
5-(3-chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H17ClO2/c1-8-4-9(2)15(16)10(3)14(8)11-5-12(17)7-13(18)6-11/h4,11H,5-7H2,1-3H3 |
Clave InChI |
UUJXLXTVTULSNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2CC(=O)CC(=O)C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)

![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
